Acetophenazine-d4 (dimaleate)
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Overview
Description
Acetophenazine-d4 (dimaleate) is a deuterium-labeled derivative of acetophenazine dimaleate. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for studying metabolic kinetics, drug distribution, and drug metabolism pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetophenazine-d4 (dimaleate) involves the incorporation of deuterium into the acetophenazine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer .
Industrial Production Methods
Industrial production of acetophenazine-d4 (dimaleate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of deuterium is efficient and consistent. The final product is then purified to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
Acetophenazine-d4 (dimaleate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Acetophenazine-d4 (dimaleate) is widely used in various scientific research fields, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of drugs within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Acetophenazine-d4 (dimaleate) exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolic pathways of the compound .
Comparison with Similar Compounds
Similar Compounds
Acetophenazine dimaleate: The non-deuterated form of acetophenazine-d4 (dimaleate).
Perphenazine-d8 dihydrochloride: Another deuterium-labeled antipsychotic compound.
Haloperidol: A non-deuterated antipsychotic with similar pharmacological properties
Uniqueness
Acetophenazine-d4 (dimaleate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Properties
Molecular Formula |
C31H37N3O10S |
---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i15D2,16D2;; |
InChI Key |
NUKVZKPNSKJGBK-XCFCUIOKSA-N |
Isomeric SMILES |
[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(=O)C)(C(O)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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